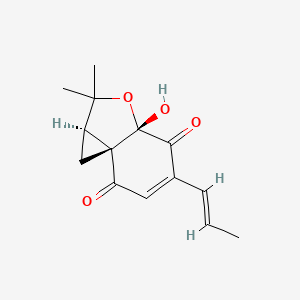
(1'E)-Dechloromycorrhizin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’E)-Dechloromycorrhizin A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of mycorrhizin, a compound originally isolated from soil fungi. The dechlorinated form, (1’E)-Dechloromycorrhizin A, has been studied for its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’E)-Dechloromycorrhizin A typically involves several steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This involves the construction of the basic molecular framework through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Functional group modifications: Introduction of specific functional groups to the core structure to achieve the desired chemical properties. This may involve reactions like halogenation, dehalogenation, or hydroxylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain (1’E)-Dechloromycorrhizin A in high purity.
Industrial Production Methods
Industrial production of (1’E)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous flow synthesis: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve efficiency and scalability.
化学反应分析
Types of Reactions
(1’E)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Mycorrhizin: The parent compound from which (1’E)-Dechloromycorrhizin A is derived.
Chloromycorrhizin: A chlorinated derivative with different chemical properties.
Dechloromycorrhizin B: Another dechlorinated derivative with similar but distinct properties.
Uniqueness
(1’E)-Dechloromycorrhizin A is unique due to its specific chemical structure and the absence of chlorine, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
81407-76-3 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
InChI 键 |
PIKQVDHHJWKTME-RLFNYLBTSA-N |
手性 SMILES |
C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
规范 SMILES |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



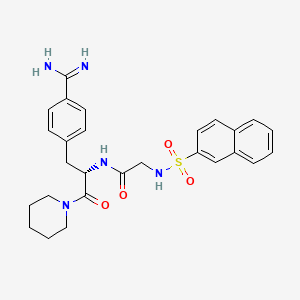
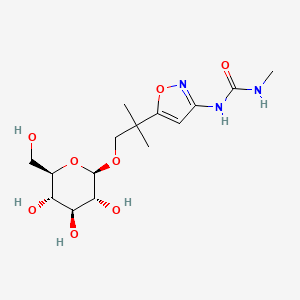
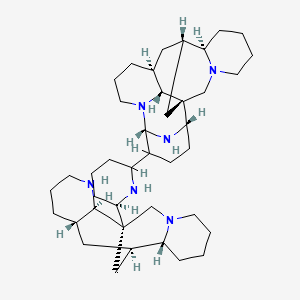
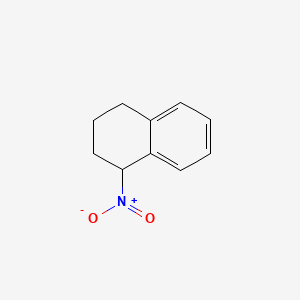
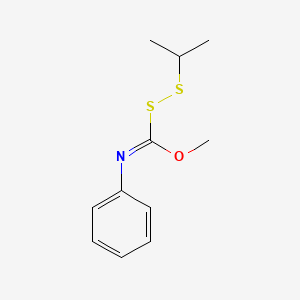

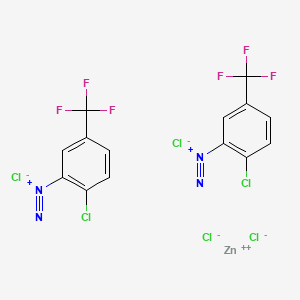

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
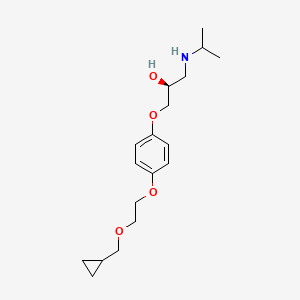
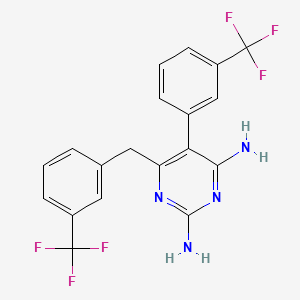
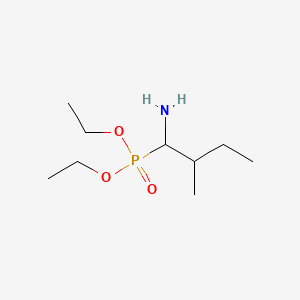
![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)
